N-phenyl-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea
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Overview
Description
N-phenyl-N’-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea is an organic compound with the molecular formula C18H20N2OS. This compound is characterized by the presence of a benzofuran ring, a thiourea group, and a phenyl group. It is typically a white to pale yellow crystalline solid and is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing N-phenyl-N’-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea involves the reaction of 2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine with phenyl isothiocyanate. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as column chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-N’-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-phenyl-N’-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-phenyl-N’-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. The benzofuran ring may interact with hydrophobic pockets in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-phenylthiourea: Lacks the benzofuran ring, making it less hydrophobic.
N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea: Lacks the phenyl group, affecting its reactivity and biological activity
Uniqueness
N-phenyl-N’-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea is unique due to the presence of both the benzofuran ring and the phenyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in scientific research .
Properties
IUPAC Name |
1-phenyl-3-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-12-9-10-15(16-14(12)11-18(2,3)21-16)20-17(22)19-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTIBLKREJTFGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1)NC(=S)NC3=CC=CC=C3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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